4-Ethyl-5-propyl-1H-pyrazol-3-amine
CAS No.: 151521-84-5
Cat. No.: VC21121998
Molecular Formula: C8H15N3
Molecular Weight: 153.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 151521-84-5 |
|---|---|
| Molecular Formula | C8H15N3 |
| Molecular Weight | 153.22 g/mol |
| IUPAC Name | 4-ethyl-5-propyl-1H-pyrazol-3-amine |
| Standard InChI | InChI=1S/C8H15N3/c1-3-5-7-6(4-2)8(9)11-10-7/h3-5H2,1-2H3,(H3,9,10,11) |
| Standard InChI Key | WQKPZISDVKZJLA-UHFFFAOYSA-N |
| SMILES | CCCC1=C(C(=NN1)N)CC |
| Canonical SMILES | CCCC1=C(C(=NN1)N)CC |
Introduction
Chemical Structure and Properties
Molecular Structure
4-Ethyl-5-propyl-1H-pyrazol-3-amine belongs to the pyrazole class of heterocyclic compounds. It consists of a five-membered ring containing two adjacent nitrogen atoms, with an ethyl group at position 4, a propyl group at position 5, and an amino group at position 3. This specific substitution pattern distinguishes it from other pyrazole derivatives.
The molecular structure can be represented as follows:
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Core structure: Pyrazole ring (C₃H₃N₂)
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Position 3: Amino group (-NH₂)
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Position 4: Ethyl group (-C₂H₅)
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Position 5: Propyl group (-C₃H₇)
Physical Properties
Based on analysis of similar compounds, the following physical properties can be inferred for 4-Ethyl-5-propyl-1H-pyrazol-3-amine:
The compound likely exhibits characteristics typical of aminopyrazoles, including potential hydrogen bonding capabilities through its amine group and nitrogen atoms in the pyrazole ring.
Chemical Properties
The chemical reactivity of 4-Ethyl-5-propyl-1H-pyrazol-3-amine is influenced by its functional groups:
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The pyrazole ring exhibits aromatic character and can participate in electrophilic aromatic substitution reactions, although with reduced reactivity compared to benzene.
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The primary amine group at position 3 is likely to participate in various reactions:
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Nucleophilic substitution reactions
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Acylation reactions
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Formation of Schiff bases with aldehydes or ketones
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Diazotization reactions
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The ethyl and propyl side chains are relatively unreactive alkyl groups that primarily contribute to the compound's lipophilicity.
The compound may exist in different tautomeric forms due to the pyrazole ring's ability to tautomerize between the 1H and 2H forms, affecting its reactivity in different environments.
Synthesis Methods
Alternative Approaches
Alternative approaches might include:
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Starting from a pre-formed pyrazole core and selectively introducing the substituents.
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Employing cycloaddition reactions to construct the pyrazole ring with the desired substitution pattern.
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Utilizing transition metal-catalyzed coupling reactions for selective functionalization at specific positions.
Biological Activity and Applications
| Potential Activity | Possible Mechanism | Target/Pathway |
|---|---|---|
| Anti-inflammatory | Cytokine inhibition | Pro-inflammatory pathways |
| Antimicrobial | Cell wall disruption | Bacterial membrane integrity |
| Anticancer | Enzyme inhibition | Cell proliferation pathways |
| Analgesic | Receptor modulation | Pain signaling pathways |
Structure-Activity Relationships
The specific substitution pattern in 4-Ethyl-5-propyl-1H-pyrazol-3-amine may influence its biological activity in the following ways:
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The amine group at position 3 likely serves as a hydrogen bond donor and acceptor, potentially enabling interactions with biological targets.
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The ethyl and propyl groups contribute to the compound's lipophilicity, potentially enhancing membrane permeability and influencing receptor binding.
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The combined effect of these substituents creates a unique three-dimensional structure that may determine selectivity for specific biological targets.
Comparison with Similar Pyrazole Derivatives
Structural Comparisons
The table below compares 4-Ethyl-5-propyl-1H-pyrazol-3-amine with structurally related compounds:
Functional Comparisons
The substitution pattern in 4-Ethyl-5-propyl-1H-pyrazol-3-amine would likely result in distinct properties compared to related compounds:
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The presence of both ethyl and propyl groups increases lipophilicity compared to 5-Propyl-1H-pyrazol-3-amine.
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The position of the amino group at C3 (versus C5 in some related compounds) would affect the electronic distribution and hydrogen bonding capabilities.
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The absence of other functional groups (such as cyano or carboxylate) would result in different reactivity profiles and potential biological interactions.
Research Applications and Future Directions
Future Research Directions
Promising areas for future research on 4-Ethyl-5-propyl-1H-pyrazol-3-amine include:
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Development and optimization of synthetic routes specifically for this compound.
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Comprehensive characterization of its physical, chemical, and spectroscopic properties.
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Screening for biological activities, particularly focusing on anti-inflammatory, antimicrobial, and anticancer potential.
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Structure-activity relationship studies to understand how modifications to the basic structure affect biological activity.
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Investigation of its potential as a ligand for metal complexation and applications in catalysis.
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